

Comparative Analysis of 2-Phenylethanethiol and Dodecanethiol for Poly(ester amide) Functionalization

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Compound of Interest

Compound Name: 2-Phenylethanethiol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **2-phenylethanethiol** and dodecanethiol as functionalizing agents for poly(ester amide)s (PEAs). The data presented is based on the thiol-ene post-polymerization modification of a vinylidene-containing poly(ester amide), referred to as PA-1. This functionalization strategy offers a versatile platform for tuning the physicochemical properties of PEAs for various applications, including drug delivery and tissue engineering.

The introduction of different side chains via thiol-ene chemistry significantly impacts the properties of the resulting polymers.^[1] This guide focuses on the comparative effects of an aromatic thiol (**2-phenylethanethiol**) and a long-chain aliphatic thiol (dodecanethiol) on the molecular, thermal, and solubility characteristics of the base poly(ester amide).

Quantitative Data Comparison

The following table summarizes the key quantitative data obtained from the functionalization of PA-1 with **2-phenylethanethiol** and dodecanethiol. The parent polymer, PA-1, is included for reference.

Property	PA-1 (Parent Polymer)	PA-1A (Dodecanethiol Functionalized)	PA-1B (2-Phenylethanethiol Functionalized)
Number-Average Molecular Weight (Mn, GPC)	6.4 kDa	12.7 kDa	10.4 kDa
Dispersity (Đ, GPC)	2.08	2.02	2.11
Glass Transition Temperature (Tg, DSC)	117 °C	104 °C	119 °C
Decomposition Temperature (Td,5%, TGA)	225 °C	368 °C	344 °C

Data sourced from "Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry".[\[1\]](#)[\[2\]](#)

Experimental Protocols

1. Materials

- Poly(ester amide) (PA-1): A vinylidene-containing poly(ester amide) synthesized from the copolymerization of postconsumer PETE-derived terephthalaziridine (TP-Az) and itaconic acid.[\[2\]](#)
- 1-Dodecanethiol (1A-SH)
- **2-Phenylethanethiol (1B-SH)**
- Solvent: N,N-Dimethylformamide (DMF)

2. General Procedure for Thiol-Ene Functionalization of PA-1

The functionalization of the parent poly(ester amide) (PA-1) with the respective thiols was achieved via a thiol-ene click reaction under mild, initiator-free conditions.[\[2\]](#)

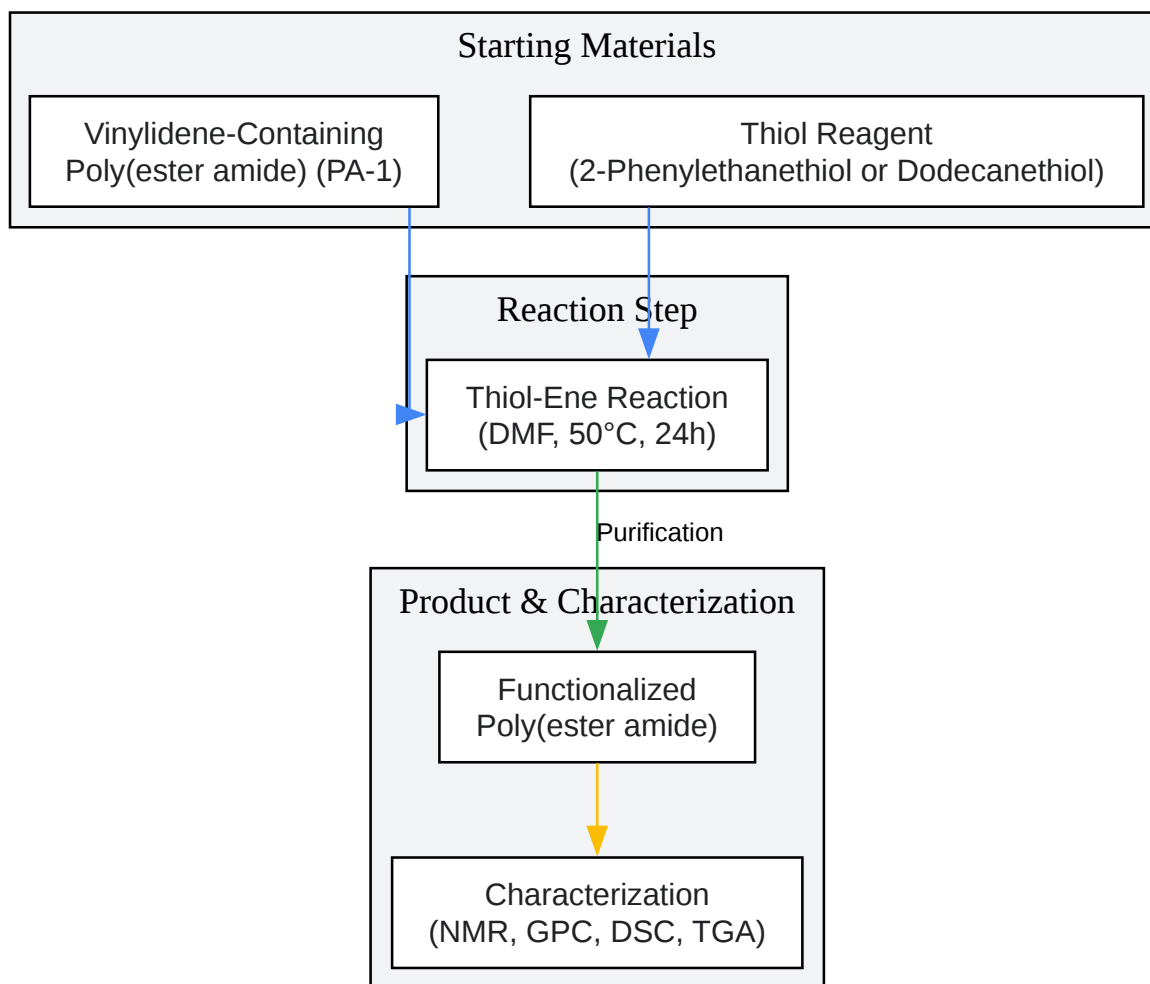
- In a typical experiment, the vinylidene-containing poly(ester amide) PA-1 is dissolved in a suitable solvent such as N,N-Dimethylformamide (DMF).
- An excess of the selected thiol (either 1-dodecanethiol or **2-phenylethanethiol**) is added to the polymer solution.
- The reaction mixture is stirred at 50 °C for 24 hours.[\[2\]](#)
- After the reaction, the functionalized polymer is purified to remove unreacted thiol and solvent.
- The final product is dried and characterized using various analytical techniques including ¹H NMR spectroscopy, Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

3. Characterization Methods

- ¹H NMR Spectroscopy: Confirmed the successful functionalization by the disappearance of the characteristic vinylidene proton signals of PA-1 (at $\delta = 6.22$ and 5.79 ppm) and the appearance of signals corresponding to the protons of the respective thiol side chains.[\[2\]](#)
- Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn) and dispersity (Đ) of the polymers in hexafluoroisopropanol (HFIP) at 35 °C, with PMMA calibration.[\[2\]](#)
- Differential Scanning Calorimetry (DSC): The glass transition temperatures (T_g) were determined from the third heating cycle at a heating/cooling rate of 10 °C min⁻¹ under a nitrogen atmosphere.[\[3\]](#)
- Thermogravimetric Analysis (TGA): The thermal stability of the polymers was evaluated by determining the temperature at which a 5% weight loss (T_{d,5%}) occurred.[\[2\]](#)

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the thiol-ene functionalization of the poly(ester amide).



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Caption: Experimental workflow for the thiol-ene functionalization of poly(ester amide)s.

Discussion of Comparative Performance

Molecular Weight and Dispersity:

Both functionalization reactions led to an increase in the number-average molecular weight (M_n), as expected from the addition of the thiol side chains.[2] The dispersity (\mathcal{D}) of the polymers remained relatively consistent, indicating that the thiol-ene reaction proceeded without significant side reactions that would broaden the molecular weight distribution.

Thermal Properties:

The introduction of the side chains had a distinct impact on the thermal properties of the poly(ester amide).

- Glass Transition Temperature (T_g): Functionalization with dodecanethiol resulted in a decrease in T_g from 117 °C to 104 °C. This is likely due to the plasticizing effect of the flexible long alkyl chains, which increases the free volume and segmental mobility of the polymer chains. In contrast, the introduction of the rigid phenyl groups from **2-phenylethanethiol** slightly increased the T_g to 119 °C, suggesting a slight increase in chain rigidity.[\[2\]](#)
- Thermal Stability (T_{d,5%}): A significant improvement in thermal stability was observed for both functionalized polymers compared to the parent PA-1.[\[2\]](#) The polymer functionalized with dodecanethiol (PA-1A) exhibited the highest decomposition temperature at 368 °C, followed by the **2-phenylethanethiol** functionalized polymer (PA-1B) at 344 °C. This enhanced stability is a known benefit of thiol-ene modifications in some polymer systems.[\[4\]](#)

Solubility:

The parent poly(ester amide), PA-1, is soluble in polar aprotic solvents like DMF and DMSO. The functionalization with the non-polar dodecanethiol and **2-phenylethanethiol** side chains did not significantly alter the solubility profile of the resulting polymers, PA-1A and PA-1B.[\[1\]](#)[\[4\]](#)

Conclusion

The functionalization of poly(ester amide)s with **2-phenylethanethiol** and dodecanethiol via thiol-ene chemistry provides an effective method for tuning the polymer's thermal properties without drastically altering its solubility in common organic solvents.

- Dodecanethiol is an effective choice for significantly enhancing the thermal stability of the poly(ester amide) while lowering its glass transition temperature. This could be advantageous for applications requiring increased flexibility and processing at lower temperatures.
- **2-Phenylethanethiol** is suitable for applications where maintaining or slightly increasing the glass transition temperature is desired, along with a substantial improvement in thermal stability. The presence of the aromatic rings also offers potential for π - π stacking

interactions, which could be relevant in drug delivery applications for specific aromatic drug molecules.

The choice between these two thiols will ultimately depend on the desired final properties of the material for a specific biomedical or pharmacological application. This study demonstrates the versatility of the thiol-ene reaction for creating a range of functional poly(ester amide)s with tailored characteristics.[1]

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